Ethylallyldisulfid

Übersicht

Beschreibung

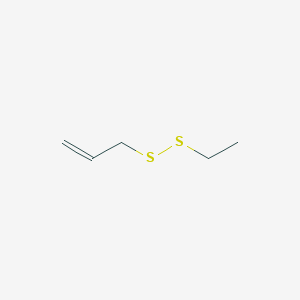

Ethyl allyl disulfide (EADS) is an organosulfur compound with the molecular formula C6H10S2. It is a colorless liquid that has a strong garlic-like odor. It is found naturally in garlic, onions, and other Allium species, and is also produced synthetically for use in various applications. EADS has a wide range of uses in both industrial and scientific contexts, from food flavoring to biomedical research. In

Wissenschaftliche Forschungsanwendungen

Bioaktive Verbindungen in Knoblauch

Ethylallyldisulfid ist eine der bioaktiven Verbindungen, die in Knoblauch (Allium sativum L.) gefunden werden . Diese Verbindungen, darunter Allicin, Alliin, S-Allylmercaptocystein, S-Trityl-L-Cystein, Ajoen, Diallylsulfid und S-Allyl-Cystein, haben großes wissenschaftliches Interesse geweckt . Sie werden auf ihre therapeutischen Eigenschaften, möglichen Toxizitäten, Pharmakokinetik und Sicherheitsprofile untersucht .

Lebensmittelbezogene Anwendbarkeit

Die bioaktiven Verbindungen in Knoblauch, einschließlich this compound, haben eine lebensmittelbezogene Anwendbarkeit . Sie werden durch die Verarbeitung beeinflusst und können verwendet werden, um die gesundheitlichen Vorteile von Knoblauch für den Menschen zu bestätigen .

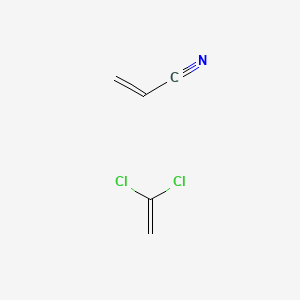

Polymersynthese

This compound kann zur Synthese von abbaubaren Polyolefinen verwendet werden . Es kann unter Verwendung von kommerziell erhältlichem Diallyldisulfid (DADS) als Comonomer über Metathese-Copolymerisation in das Rückgrat von Polyolefinen eingebaut werden . Dies bietet eine bequeme und effektive Methode zur Herstellung von abbaubaren Polyolefinen .

Bildung reaktiver Schwefelarten

Verschiedene Knoblauch-abgeleitete Allyl-Sulfide, darunter this compound, können die Bildung verschiedener Formen von reaktiven Schwefelarten beeinflussen . Sie können auch die Aktivität von Enzymen beeinflussen, die sowohl an der Bildung von Sulfanschwefel als auch am Transfer von einem Donor zu einem Akzeptor beteiligt sind .

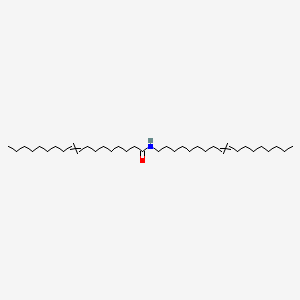

Thiol- und Disulfid-basierte stimulierbare Materialien

Thiolgruppen und/oder Disulfidbrücken, einschließlich derer von this compound, können in Polymere eingebaut werden, um stimulierbare und/oder selbstheilende Materialien zu erzeugen . Diese tragen zu wichtigen biologischen Funktionen im Zusammenhang mit Zellsignalisierung, Protein-Konformations- und Faltungsprozessen, Redox-Homöostase und der Entwicklung der Sekundärstruktur von Biopolymeren bei .

Biologische Technik

Disulfidbrücken, wie die in this compound, sind dynamische kovalente Bindungen, die in Bereichen wie Selbstordnung, biomolekularer Technik und Biomembrananalyse breite Anwendung gefunden haben . Sie dienen häufig als Anhängsel oder Vernetzer in der Seitenkette, um Sternpolymere, Mizellen, verzweigte Polymere und Gele zu ergeben .

Wirkmechanismus

Target of Action

Ethyl allyl disulfide (EAD), a major organosulfur compound found in garlic, has been shown to have significant biological activity . Its primary targets include various types of tumor cells, including gynecological cancers, hematological cancers, lung cancer, neural cancer, skin cancer, prostate cancer, gastrointestinal tract and associated cancers, and hepatocellular cancer cell line . Another target of EAD is Tau, a protein associated with the functions of the neuronal cytoskeleton .

Mode of Action

The interaction of EAD with its targets results in significant changes. For instance, EAD has been found to exhibit anti-tumor activity against many types of tumor cells . In the case of Tau, EAD has been found to have an anti-cytoskeletal action, offering potential new ways of treating neuronal illnesses linked with Tau phosphatases and the impairment of hyperphosphorylation .

Biochemical Pathways

EAD affects several biochemical pathways. For example, diallyl trisulfide, a compound similar to EAD, has been shown to stimulate the Nrf2-ARE pathway in rat models, resulting in the protection of kidney tissue against arsenic-induced oxidative stress

Pharmacokinetics

The pharmacokinetics of EAD, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. A comprehensive investigation of EAD’s pharmacokinetics was conducted by orally administering a dose to rats. Allylmethyl sulfide (AMS), allylmercaptan (AM), allyl methyl sulfone, and allyl methyl sulfoxide were recognized as EAD metabolites in the plasma, stomach, urine, and liver of rats . Detailed pharmacokinetic parameters and studies on ead, especially as an anticancer agent, are still limited .

Result of Action

The molecular and cellular effects of EAD’s action are significant. As mentioned earlier, EAD exhibits anti-tumor activity against many types of tumor cells . It also has an anti-cytoskeletal action on Tau, a protein associated with the functions of the neuronal cytoskeleton .

Action Environment

The action, efficacy, and stability of EAD can be influenced by various environmental factors. For instance, the organosulfur components in garlic-derived compounds like EAD are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen . Encapsulation techniques using various wall materials and technology have been employed to increase the stability and applicability of the bioactive components in garlic, including EAD .

Biochemische Analyse

Biochemical Properties

Ethyl Allyl Disulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of a large number of compounds . The nature of these interactions is often through the sulfur atom in the disulfide group, which can form covalent bonds with other molecules .

Cellular Effects

Ethyl Allyl Disulfide has been reported to have various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate cell signaling pathways related to the pathogenesis of several chronic diseases .

Molecular Mechanism

The molecular mechanism of Ethyl Allyl Disulfide involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to cause the hyperacetylation of histones H4 and H3, which may trigger the arrest of the cell cycle and reduce cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Allyl Disulfide change over time. It has been observed that this compound can impede oxidative stress and chronic inflammation

Dosage Effects in Animal Models

The effects of Ethyl Allyl Disulfide vary with different dosages in animal models. High-dose, long-term exposure to raw garlic, which contains this compound, has been shown to cause weight loss and anemia due to red blood cell lysis

Metabolic Pathways

Ethyl Allyl Disulfide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Subcellular Localization

The subcellular localization of Ethyl Allyl Disulfide and its effects on activity or function are areas of active research. It is known that the formation of disulfide bonds between cysteine residues is an integral component of the three-dimensional structure of many proteins . The specific compartments or organelles that this compound is directed to, and any targeting signals or post-translational modifications that direct it, are still being studied.

Eigenschaften

IUPAC Name |

3-(ethyldisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLRNCWMAKPXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335497 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72437-63-9 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

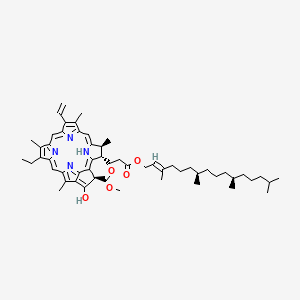

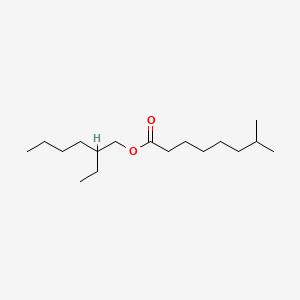

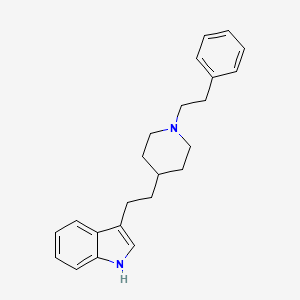

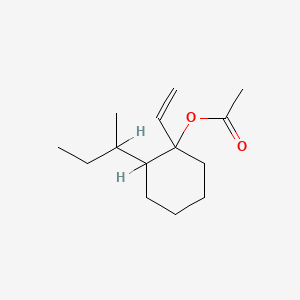

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)